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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the discovery and synthesis of RMC-6236 (daraxonrasib), a first-in-

class, orally bioavailable, multi-selective RAS(ON) inhibitor. RMC-6236 represents a paradigm

shift in targeting RAS-driven cancers by employing a novel tri-complex mechanism to inhibit the

active, GTP-bound state of RAS proteins.

Discovery and Rationale
Oncogenic RAS mutations are prevalent in a significant portion of human cancers, including

pancreatic, lung, and colorectal cancers.[1] For decades, RAS was considered an

"undruggable" target. The discovery of RMC-6236 by Revolution Medicines stemmed from an

innovative approach to target the active RAS(ON) conformation, which is responsible for

downstream oncogenic signaling.[2][3]

The core concept behind RMC-6236 is the formation of a stable ternary complex, or "tri-

complex," involving the drug, the intracellular chaperone protein cyclophilin A (CypA), and the

active RAS-GTP.[2][3] This tri-complex sterically hinders the interaction of RAS with its

downstream effectors, such as RAF and PI3K, thereby inhibiting the aberrant signaling

cascades that drive tumor growth and proliferation.[1][4] This "molecular glue" approach allows

for the inhibition of multiple RAS isoforms and mutants.[1]
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Mechanism of Action: The Tri-Complex Inhibition of
RAS(ON)
RMC-6236 operates through a unique mechanism of action that distinguishes it from previous

RAS inhibitors that target the inactive GDP-bound (RAS(OFF)) state. The process can be

summarized as follows:

Binding to Cyclophilin A (CypA): RMC-6236 first binds to the abundant intracellular protein,

cyclophilin A.[2]

Conformational Change and RAS(ON) Recognition: This binding event induces a

conformational change in RMC-6236, enabling it to selectively recognize and bind to the

active, GTP-bound conformation of RAS (RAS(ON)).

Tri-Complex Formation: The RMC-6236/CypA binary complex then engages with RAS(ON),

forming a stable tri-complex.

Inhibition of Downstream Signaling: This tri-complex effectively blocks the effector-binding

domain of RAS, preventing its interaction with downstream signaling proteins like RAF and

PI3K. This leads to the suppression of the MAPK and PI3K/AKT pathways.[1]
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Diagram 1: RMC-6236 Mechanism of Action.
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Synthesis of RMC-6236
The chemical synthesis of RMC-6236 is a multi-step process. A representative synthesis is

described in the supplementary information of the primary discovery publication. While the full

detailed protocol is extensive, a high-level overview of the synthetic strategy is presented

below. The synthesis involves the careful construction of the macrocyclic core and the

subsequent attachment of the side chains that are crucial for its binding to CypA and RAS.

A detailed, step-by-step synthesis protocol can be found in the supplementary materials of the

Journal of Medicinal Chemistry article, "Discovery of Daraxonrasib (RMC-6236), a Potent and

Orally Bioavailable RAS(ON) Multi-selective, Noncovalent Tri-complex Inhibitor for the

Treatment of Patients with Multiple RAS-Addicted Cancers."[3]

Preclinical and Clinical Data
Biochemical and Cellular Activity
RMC-6236 has demonstrated potent and broad activity against various RAS isoforms and

mutants in biochemical and cellular assays.

Assay Type Target EC50 / IC50 (nM) Reference

Biochemical Wild-Type KRAS 28-220 [5]

Wild-Type NRAS 28-220 [5]

Wild-Type HRAS 28-220 [5]

Multiple Oncogenic

RAS Variants
28-220 [5]

Cell Viability HPAC (KRAS G12D) 1.2 [5]

Capan-2 (KRAS

G12V)
1.4 [5]

In Vivo Efficacy in Xenograft Models
In preclinical xenograft models of various human cancers, RMC-6236 has shown significant

anti-tumor activity.[6]
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Cancer Type
Xenograft

Model

RMC-6236

Dose
Outcome Reference

Pancreatic
Capan-2 (KRAS

G12V)

10-25 mg/kg,

daily

Dose-dependent

tumor

regressions

[6]

NSCLC
NCI-H358

(KRAS G12C)
25 mg/kg, daily

Deep tumor

regressions
[6]

Pancreatic
HPAC (KRAS

G12D)
25 mg/kg, daily

Deep tumor

regressions
[6]

Clinical Trial Data
Early phase clinical trials have demonstrated a manageable safety profile and encouraging

anti-tumor activity for RMC-6236 in patients with advanced solid tumors harboring RAS

mutations.
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Trial Phase Cancer Type
Patient

Population
Key Findings Reference

Phase 1/1b

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

Previously

treated, RAS

mutant

Manageable

safety,

encouraging

efficacy, and

deep reductions

in RAS mutant

ctDNA.

[7]

Phase 1/1b

Non-Small Cell

Lung Cancer

(NSCLC)

KRAS G12X

mutant

38% Objective

Response Rate

(ORR) and 85%

Disease Control

Rate (DCR).

[8]

Phase 1/1b

Pancreatic

Ductal

Adenocarcinoma

(PDAC)

KRAS G12X

mutant

20% ORR and

87% DCR.
[8]

Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
A common method to assess the anti-proliferative activity of RMC-6236 is the CellTiter-Glo®

Luminescent Cell Viability Assay.
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Diagram 2: Cell Viability Assay Workflow.
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Protocol:

Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to

adhere overnight.

The following day, cells are treated with a serial dilution of RMC-6236.

After a 72-hour incubation period, CellTiter-Glo® reagent is added to each well.

The plates are placed on an orbital shaker to induce cell lysis.

Following a brief incubation at room temperature to stabilize the luminescent signal, the

luminescence is measured using a plate reader.

The data is then analyzed to determine the half-maximal inhibitory concentration (IC50) of

RMC-6236 for each cell line.

In Vivo Xenograft Tumor Model
The in vivo efficacy of RMC-6236 is evaluated using xenograft models, where human cancer

cells are implanted into immunocompromised mice.
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Diagram 3: In Vivo Xenograft Study Workflow.

Protocol:

Human cancer cells are implanted subcutaneously into the flank of immunocompromised

mice.
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Tumors are allowed to grow to a predetermined size.

Mice are then randomized into treatment and vehicle control groups.

RMC-6236 is administered orally, typically once daily.

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

The study continues until a predefined endpoint, such as a specific tumor volume or duration

of treatment, is reached.

The anti-tumor activity is evaluated by comparing the tumor growth in the RMC-6236-treated

group to the control group.[6]

Conclusion
RMC-6236 is a pioneering investigational agent that has demonstrated the potential to

effectively target the historically challenging RAS oncogene. Its unique tri-complex mechanism

of action, broad activity against multiple RAS mutants, and encouraging preclinical and clinical

data position it as a promising therapeutic candidate for a wide range of RAS-driven cancers.

Ongoing and future clinical studies will further delineate its role in the oncology treatment

landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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